

Methyl 2-hydroxytetracosanoate: A Core Component in Lipidomics Research

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Compound of Interest					
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxytetracosanoate, the methyl ester of 2-hydroxytetracosanoic acid (also known as cerebronic acid), is a crucial molecule in the field of lipidomics. As a 2-hydroxylated very-long-chain fatty acid, it plays a significant role in the structural integrity of biological membranes, particularly in the nervous system and the skin. Its biosynthesis is intrinsically linked to the enzyme Fatty Acid 2-Hydroxylase (FA2H), and dysregulation of this pathway is associated with severe neurological disorders. Furthermore, emerging research has implicated 2-hydroxylated fatty acids in cancer signaling pathways, opening new avenues for therapeutic intervention. This technical guide provides a comprehensive overview of methyl 2-hydroxytetracosanoate, including its biochemical significance, associated signaling pathways, and detailed experimental protocols for its analysis in a lipidomics workflow.

Introduction to Methyl 2-hydroxytetracosanoate

Methyl 2-hydroxytetracosanoate is a derivative of 2-hydroxytetracosanoic acid, a 24-carbon saturated fatty acid with a hydroxyl group at the alpha-position. In lipidomics research, fatty acids are often analyzed as their methyl esters due to their increased volatility, which is advantageous for gas chromatography-mass spectrometry (GC-MS) analysis.[1][2][3][4]

Chemical and Physical Properties



A clear understanding of the physicochemical properties of **methyl 2-hydroxytetracosanoate** is essential for its effective analysis.

Property	Value	Reference
Chemical Formula	C25H50O3	[5][6][7][8]
Molecular Weight	398.66 g/mol	[5][6]
CAS Number	2433-95-6	[5][6][8]
Synonyms	Methyl cerebronate, 2-Hydroxy C24:0 methyl ester	[5][6][8]
Melting Point	68-68.5 °C	[5]
Boiling Point	423.9±13.0 °C (Predicted)	[5]
Solubility	Soluble in chloroform and ether	[5]

Biological Significance and Biosynthesis

The biological importance of **methyl 2-hydroxytetracosanoate** is intrinsically linked to its parent molecule, 2-hydroxytetracosanoic acid, and the enzyme responsible for its synthesis, Fatty Acid 2-Hydroxylase (FA2H).

The Role of Fatty Acid 2-Hydroxylase (FA2H)

FA2H is a monooxygenase that introduces a hydroxyl group at the C-2 position of long-chain and very-long-chain fatty acids.[9][10][11][12][13] This hydroxylation is a critical step in the biosynthesis of 2-hydroxylated sphingolipids, which are abundant in the myelin sheath of the nervous system and the stratum corneum of the skin.[9][10][12][13][14] The FA2H enzyme is stereospecific, producing the (R)-2-hydroxy fatty acid enantiomer.[15][16]

Function in Myelin and Skin Barrier

2-hydroxylated sphingolipids are essential for the proper formation and maintenance of the myelin sheath, which insulates nerve fibers and facilitates rapid nerve impulse transmission.[9]



[10][12] In the skin, these lipids are crucial components of the epidermal permeability barrier, preventing water loss and protecting against environmental insults.[14][16]

Association with Disease

Mutations in the FA2H gene that lead to reduced or eliminated enzyme function are the cause of a group of neurodegenerative disorders, including Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN) and spastic paraplegia 35 (SPG35).[9][10][12] These conditions are characterized by progressive problems with movement, vision, and cognitive decline, often accompanied by white matter loss in the brain.[9][10][12]

Involvement in Cellular Signaling

Recent research has uncovered the role of 2-hydroxylated fatty acids in modulating key cellular signaling pathways, particularly in the context of cancer.

Regulation of Cancer Cell Proliferation and Chemosensitivity

Studies have shown that lower levels of FA2H are present in some tumor tissues, and higher expression is correlated with better patient survival.[11] 2-hydroxylated fatty acids, such as 2-hydroxypalmitic acid, have demonstrated anti-proliferative activity and can increase the chemosensitivity of cancer cells to drugs like cisplatin.[11]

Key Signaling Pathways

- mTOR/S6K1/Gli1 Pathway: 2-hydroxylated fatty acids have been shown to increase chemosensitivity to cisplatin in gastric cancer cells, partially through the inhibition of the noncanonical mTOR/S6K1/Gli1 pathway.[11]
- AMPK/YAP Pathway: In colorectal cancer, FA2H expression is significantly suppressed in tumors.[17] Fatty acid 2-hydroxylation has been shown to inhibit cancer cell proliferation and metastasis by activating a metabolic signaling cascade involving AMP-activated protein kinase (AMPK) and the Yes-associated protein (YAP) transcriptional axis.[17]

Experimental Protocols for Lipidomics Analysis



The accurate quantification of **methyl 2-hydroxytetracosanoate** in biological samples requires robust and validated experimental protocols. The following sections detail a general workflow from sample preparation to instrumental analysis.

Lipid Extraction

The choice of extraction method is critical for the comprehensive recovery of lipids from biological matrices. The Folch and Bligh & Dyer methods are widely used.[18][19][20]

Modified Folch Method for Total Lipid Extraction:

- Homogenization: Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol. The final solvent volume should be 20 times the volume of the tissue sample (e.g., 1 gram of tissue in 20 mL of solvent).[19]
- Agitation: Shake the homogenate on a rotary shaker for 15-20 minutes at room temperature.
 [19]
- Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.[19]
- Centrifugation: Centrifuge the mixture to separate the layers.
- Collection: Carefully collect the lower chloroform phase, which contains the lipids.
- Drying: Evaporate the solvent under a stream of nitrogen.

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

For the analysis of total fatty acid content, including those esterified in complex lipids, a saponification step is required to release the fatty acids, followed by derivatization to FAMEs for GC-MS analysis.[1][21]

Protocol for Saponification and Methylation:

 Saponification: To the dried lipid extract, add a solution of 0.5 M KOH in methanol. Incubate at 100°C for 5 minutes.[3]



- Acidification: After cooling, acidify the mixture with HCl.
- Methylation: Add 12% (v/v) boron trifluoride in methanol and incubate at 100°C for 3 minutes.
 [3]
- Extraction of FAMEs: Add hexane to the reaction mixture, vortex, and centrifuge to separate the layers. Collect the upper hexane layer containing the FAMEs.
- Washing: Wash the hexane layer with water to remove any remaining reagents.
- Drying: Dry the hexane extract over anhydrous sodium sulfate and then evaporate the solvent under nitrogen.
- Reconstitution: Reconstitute the dried FAMEs in a suitable solvent (e.g., iso-octane) for GC-MS analysis.[22]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and quantification of FAMEs.[1][18][21]

Typical GC-MS Parameters:

- Gas Chromatograph: Agilent 7890A GC or similar.
- Column: A capillary column suitable for FAME analysis, such as a FAMEWAX or Rt-2560 column.[1]
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[1]
- Injection: Split injection (e.g., split ratio 20:1) with an injection volume of 1 μL.[1]
- Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example: start at 60°C, ramp to 210°C at 5°C/min, then ramp to 280°C at 10°C/min and hold for 15 minutes.[6]
- Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer.



- Ionization: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-550.[23]
- Identification: FAMEs are identified by their retention times and comparison of their mass spectra with a reference library (e.g., NIST).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is another widely used technique in lipidomics, particularly for the analysis of intact complex lipids. For fatty acid analysis, reversed-phase liquid chromatography (RPLC) is often employed.[24][25][26][27][28]

Typical LC-MS Parameters:

- Liquid Chromatograph: Waters Acquity UPLC or similar.
- Column: A reversed-phase column, such as a Waters Acquity BEH C18.[24][28]
- Mobile Phase A: Water/acetonitrile (e.g., 60:40) with 10 mM ammonium acetate and 0.1% formic acid.[28]
- Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium acetate and 0.1% formic acid.[28]
- Flow Rate: 0.4 mL/min.[24][28]
- Column Temperature: 45-60°C.[24][28]
- Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is used to elute the fatty acids.
- Mass Spectrometer: A triple quadrupole (QQQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[24][25]
- Ionization: Electrospray Ionization (ESI) in negative ion mode for fatty acids.



Data Presentation and Visualization Quantitative Data

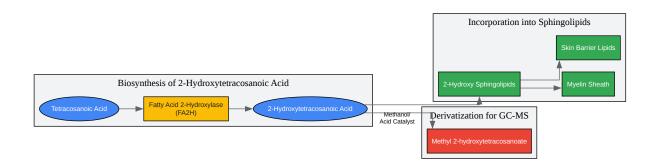
While specific concentrations of **methyl 2-hydroxytetracosanoate** are highly dependent on the biological sample and its state, the following table provides a hypothetical structure for presenting such quantitative data. Researchers should populate this table with their experimental findings.

Biological Sample	Condition	Mean Concentration (ng/mg tissue or µM)	Standard Deviation	n
Human Brain (White Matter)	Healthy Control	Value	Value	Value
Human Brain (White Matter)	FAHN Patient	Value	Value	Value
Human Plasma	Healthy Control	Value	Value	Value
Colorectal Tissue	Normal Adjacent	Value	Value	Value
Colorectal Tissue	Tumor	Value	Value	Value

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is crucial for clear communication. The following diagrams are generated using Graphviz (DOT language) and adhere to the specified formatting requirements.

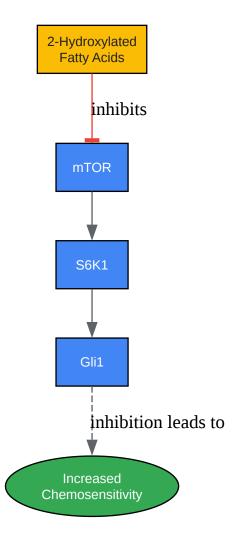




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Biosynthesis and Derivatization of 2-Hydroxytetracosanoic Acid.

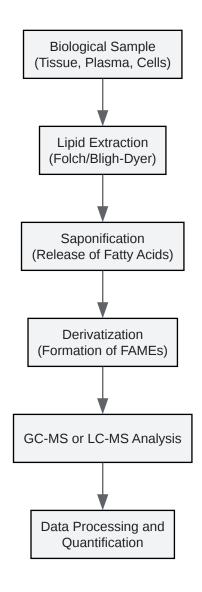




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Inhibition of the mTOR/S6K1/Gli1 pathway by 2-hydroxylated fatty acids.





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A generalized workflow for the analysis of fatty acid methyl esters.

Conclusion

Methyl 2-hydroxytetracosanoate is more than just an analytical derivative; it represents a class of lipids with profound biological importance. From maintaining the integrity of the nervous system to influencing cancer cell signaling, the study of 2-hydroxylated fatty acids is a rapidly evolving area of lipidomics. The methodologies outlined in this guide provide a robust framework for researchers to accurately quantify methyl 2-hydroxytetracosanoate and further elucidate its role in health and disease. As analytical technologies continue to advance, we can anticipate an even deeper understanding of the complex biology governed by this fascinating class of lipids, paving the way for novel diagnostic and therapeutic strategies.



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